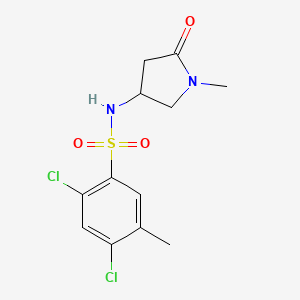
2,4-dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4-dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H14Cl2N2O3S and its molecular weight is 337.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research on its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄Cl₂N₂O₃S, with a molecular weight of 337.22 g/mol. The compound features a sulfonamide group, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including the compound . The following table summarizes findings from a study utilizing A549 human lung adenocarcinoma cells:
| Compound | Concentration (µM) | A549 Cell Viability (%) | Cytotoxicity on Non-Cancer Cells (%) |
|---|---|---|---|
| Test Compound | 100 | 66 | 30 |
| Cisplatin | 100 | 50 | 20 |
The results indicate that the compound exhibits a structure-dependent cytotoxicity against A549 cells, with a notable reduction in cell viability compared to standard chemotherapy agents like cisplatin .
The mechanism by which this compound exerts its anticancer effects may involve inducing apoptosis in cancer cells while sparing normal cells. The presence of the pyrrolidine moiety is crucial for enhancing cytotoxic activity, as evidenced by comparative studies with other derivatives .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various drug-resistant pathogens. The following table summarizes the antimicrobial efficacy against selected strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Staphylococcus aureus | 4 |
These results indicate that the compound demonstrates significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Studies
A notable case study involved the administration of the compound in an animal model to evaluate its pharmacokinetics and therapeutic efficacy. In this study, Wistar rats were administered varying doses of the compound, and plasma concentrations were measured over time. The results indicated a favorable pharmacokinetic profile with sustained plasma levels correlating with observed therapeutic effects.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-7-3-11(10(14)5-9(7)13)20(18,19)15-8-4-12(17)16(2)6-8/h3,5,8,15H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOOWBXIFNHEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2CC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














